Propyl bromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

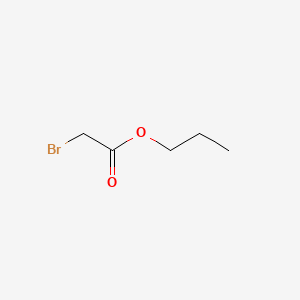

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUCUGTDNJIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188719 | |

| Record name | Acetic acid, bromo-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35223-80-4 | |

| Record name | Acetic acid, bromo-, propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035223804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, bromo-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl bromoacetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for propyl bromoacetate. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identification

This compound is an organic compound classified as a bromoalkyl ester. Its structure consists of a propyl ester group attached to a bromoacetyl moiety. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an alkylating agent.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | propyl 2-bromoacetate |

| Synonyms | n-Propyl bromoacetate, Bromoacetic acid propyl ester |

| CAS Number | 35223-80-4[1][2] |

| Molecular Formula | C₅H₉BrO₂[1][2] |

| Molecular Weight | 181.03 g/mol [1][3] |

| SMILES | CCCOC(=O)CBr[2][4] |

| InChI | InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3[5] |

| InChIKey | ISYUCUGTDNJIHV-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is moderately soluble in water but shows good solubility in common organic solvents like ethanol and ether.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[4] |

| Boiling Point | 177.3 °C at 760 mmHg[6] |

| Melting Point | 155-157 °C (solvated with water)[7] |

| Density | 1.417 g/cm³[6] |

| Refractive Index | 1.455[6] |

| Flash Point | 82.2 °C[6] |

| Vapor Pressure | 1.05 mmHg at 25 °C[6] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the well-established synthesis of ethyl bromoacetate and is applicable for the synthesis of this compound by substituting ethanol with n-propanol.

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with bromoacetic acid and a slight excess of n-propanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Synthesis and Purification Workflow for this compound.

Analytical Characterization

GC-MS is a standard technique for assessing the purity of this compound and identifying any impurities.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information for identification.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).

-

Spectral Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the bromine atom.

-

¹³C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.

-

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Interpretation: The spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretching vibrations.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[8] It can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.[8]

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Key Safety Considerations for Handling this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of the propyloxycarbonylmethyl group into various substrates.

Key Applications:

-

Pharmaceutical Synthesis: Used as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Agrochemical Development: Employed in the preparation of new pesticides and herbicides.

-

Organic Synthesis: A versatile reagent for the alkylation of nucleophiles such as amines, phenols, and thiols.

References

- 1. Isothis compound [webbook.nist.gov]

- 2. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. brainly.com [brainly.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. hmdb.ca [hmdb.ca]

- 8. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]

- 9. Acetic acid, bromo-, 2-methylpropyl ester [webbook.nist.gov]

Synthesis and purification of propyl bromoacetate

An In-depth Technical Guide to the Synthesis and Purification of Propyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable reagent in organic synthesis, frequently utilized as an alkylating agent to introduce a propyl carboxymethyl group onto various substrates. Its application is prominent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, detailing established experimental protocols and relevant chemical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 59-61 °C at 10 mmHg |

| Density | 1.399 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.444[2] |

| CAS Number | 35223-80-4[1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Fischer esterification of bromoacetic acid with n-propanol and the reaction of bromoacetyl chloride with n-propanol.

Method 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction between bromoacetic acid and n-propanol. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.[3]

Reaction:

BrCH₂COOH + CH₃CH₂CH₂OH ⇌ BrCH₂COOCH₂CH₂CH₃ + H₂O

Experimental Protocol:

A detailed experimental protocol for the synthesis of ethyl bromoacetate, which can be adapted for this compound, is available in Organic Syntheses.[3] The following is a proposed adaptation for this compound:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents:

-

Bromoacetic acid (1.0 mol)

-

n-Propanol (1.5 mol, excess)

-

Toluene (as azeotroping agent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 mol)

-

-

Procedure:

-

The bromoacetic acid, n-propanol, and toluene are added to the round-bottom flask.

-

Concentrated sulfuric acid is carefully added as a catalyst.

-

The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or by the cessation of water collection.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted bromoacetic acid), and finally with brine.[3]

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration.

-

The toluene is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

Diagram of Experimental Workflow (Fischer Esterification):

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Method 2: From Bromoacetyl Chloride

This method involves the reaction of the more reactive bromoacetyl chloride with n-propanol.[4] This reaction is generally faster and not reversible but requires the handling of the lachrymatory and moisture-sensitive bromoacetyl chloride.

Reaction:

BrCH₂COCl + CH₃CH₂CH₂OH → BrCH₂COOCH₂CH₂CH₃ + HCl

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents:

-

n-Propanol (1.0 mol)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

A non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 mol, to scavenge HCl)

-

Bromoacetyl chloride (1.05 mol)

-

-

Procedure:

-

n-Propanol and the base are dissolved in the anhydrous solvent in the flask and cooled in an ice bath.

-

Bromoacetyl chloride is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the hydrochloride salt of the base.

-

The filtrate is washed with dilute hydrochloric acid (to remove excess base), water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure.

-

Diagram of Experimental Workflow (From Bromoacetyl Chloride):

Caption: Workflow for the synthesis of this compound from bromoacetyl chloride.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This is crucial to remove any unreacted starting materials, by-products, and residual solvent. The typical work-up procedure involving aqueous washes is essential to remove water-soluble impurities and any acidic or basic components.

Purification Data:

| Purification Step | Purpose |

| Aqueous Wash | Removes water-soluble impurities. |

| Sodium Bicarbonate Wash | Neutralizes acidic impurities.[3] |

| Brine Wash | Removes residual water and aids in layer separation. |

| Drying (Anhydrous Na₂SO₄) | Removes dissolved water from the organic phase.[3] |

| Fractional Distillation | Separates this compound from components with different boiling points. |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃) | Signals corresponding to the propyl group (triplet, sextet, triplet) and the bromoacetyl group (singlet).[5] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the three carbons of the propyl group.[1] |

| FTIR | Strong absorption band for the ester carbonyl (C=O) stretch.[6] |

| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[1] |

Safety Considerations

This compound is a lachrymator and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Bromoacetyl chloride is also highly corrosive and a lachrymator.[7]

References

- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Propyl bromoacetate, 97% | Fisher Scientific [fishersci.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound (35223-80-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

Propyl Bromoacetate: A Comprehensive Technical Guide for Researchers

CAS Number: 35223-80-4 Molecular Formula: C₅H₉BrO₂ Molecular Weight: 181.03 g/mol [1][2]

This technical guide provides an in-depth overview of propyl bromoacetate, a crucial reagent in organic synthesis with significant applications in pharmaceutical and agrochemical research. The document details its chemical and physical properties, synthesis, analytical characterization, and its role as a key building block in the development of bioactive molecules.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a fruity odor.[3] It is moderately soluble in water but shows good solubility in organic solvents like ethanol and ether.[3] Due to its chemical reactivity, appropriate safety measures are paramount when handling this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35223-80-4 | [1][2] |

| Molecular Formula | C₅H₉BrO₂ | [1][2] |

| Molecular Weight | 181.03 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 175-176 °C (758 mmHg) | [4] |

| Melting Point | 155-157 °C (in water) | [4] |

| Density | 1.39 g/cm³ | [4] |

| Refractive Index | 1.450 - 1.452 | |

| Flash Point | 82 °C | [4] |

| Vapor Pressure | 1.05 mmHg at 25°C | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Harmful if swallowed, in contact with skin, or if inhaled. | Do not breathe dust/fume/gas/mist/vapors/spray. |

| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | |

| In case of accident or if you feel unwell, seek medical advice immediately. |

Synthesis of this compound

General Experimental Protocol: Esterification of Bromoacetic Acid

Materials:

-

Bromoacetic acid

-

n-Propanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Benzene or Toluene (for azeotropic removal of water)

Procedure:

-

A mixture of bromoacetic acid and an excess of n-propanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is refluxed. To drive the equilibrium towards the product, the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.

-

After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled to room temperature.

-

The cooled mixture is washed with water and then with a dilute solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted bromoacetic acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The final product, this compound, is purified by distillation under reduced pressure.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic and Chromatographic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the bromoacetyl group (singlet).[1] |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the three carbons of the propyl group.[1] |

| FTIR | Characteristic strong absorption band for the C=O stretching of the ester group (around 1740 cm⁻¹).[1][6] |

| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[1] |

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile alkylating agent in organic synthesis, a property that is extensively leveraged in the development of new pharmaceutical compounds.[3] Its primary role is to introduce a propyl-oxycarbonylmethyl moiety onto various nucleophilic substrates.

Alkylation of Heterocycles

A significant application of this compound in drug discovery is the N-alkylation of heterocyclic compounds.[7][8] Many biologically active molecules contain heterocyclic cores, and modifying these structures through alkylation can profoundly impact their pharmacological properties.

Experimental Workflow: N-Alkylation of a Heterocycle

-

Deprotonation: A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the nitrogen atom of the heterocyclic starting material in an appropriate solvent (e.g., DMF, acetonitrile).

-

Alkylation: this compound is added to the reaction mixture, and the resulting nucleophilic nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Solid-Phase Peptide Synthesis

While direct use of this compound in standard solid-phase peptide synthesis (SPPS) is less common, the related reagent, bromoacetic acid, is employed in the "sub-monomer" approach to synthesize peptoids (N-substituted glycine oligomers).[9] This methodology involves a two-step process where the resin-bound amine is first acylated with bromoacetic acid, followed by a nucleophilic displacement of the bromide with a primary amine. This highlights the utility of the bromoacetyl moiety in building peptide-like structures with modified backbones, a strategy often employed to enhance proteolytic stability and bioavailability of peptide-based drugs.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its ability to act as an effective alkylating agent makes it a key component in the synthesis of a wide array of complex molecules, including novel heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory.

References

- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Propyl Bromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl bromoacetate, a key building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |

| 3.82 | Singlet (s) | 2H | Br-CH₂ -C=O |

| 1.70 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 0.95 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C =O |

| 67.0 | -O-CH₂ - |

| 26.0 | Br-CH₂ - |

| 21.8 | -O-CH₂-CH₂ - |

| 10.2 | -CH₃ |

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2968 | Strong | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1285 | Strong | C-O stretch (ester) |

| 1150 | Strong | C-O stretch (ester) |

| 650 | Medium | C-Br stretch |

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Proposed Fragment Ion |

| 180/182 | [M]⁺ (Molecular ion) |

| 137/139 | [M - C₃H₇]⁺ |

| 121/123 | [BrCH₂CO]⁺ |

| 101 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M/M+2 isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pasteur pipette

-

Small vial

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of neat this compound.

Materials:

-

This compound

-

FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with acetone and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Using a clean Pasteur pipette, place a single drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

After analysis, carefully clean the ATR crystal by wiping away the sample with a soft tissue and then cleaning with a suitable solvent.

-

Procedure (using salt plates):

-

Background Spectrum:

-

Place a clean, empty salt plate assembly in the spectrometer and acquire a background spectrum.

-

-

Sample Preparation:

-

Place one or two drops of this compound onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Sample Analysis:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and rinse them thoroughly with a dry solvent like acetone. Store the plates in a desiccator to prevent damage from moisture.

-

Mass Spectrometry (MS)

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Mass spectrometer with an EI source (e.g., as part of a GC-MS system).

-

Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.

-

Microsyringe for sample injection.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-250 amu).

-

-

Sample Introduction:

-

If using a GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

-

Alternatively, if using a direct insertion probe, apply a small amount of the sample to the probe, allow the solvent to evaporate, and then insert the probe into the ion source.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Note the characteristic isotopic pattern for bromine-containing fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: Spectroscopic analysis workflow for this compound.

Propyl Bromoacetate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Propyl Bromoacetate

A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 175-176 °C (at 758 mmHg) |

| Density | 1.39 g/cm³ |

| Refractive Index | 1.450 - 1.452 |

Solubility Profile

This compound is characterized as being moderately soluble in water and more soluble in organic solvents.[1] The principle of "like dissolves like" is a key determinant of its solubility in various laboratory solvents. As a moderately polar molecule containing both a polar ester group and a nonpolar propyl chain, its solubility will vary across the spectrum of solvent polarities.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents, categorized by solvent type. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar ester group can engage in hydrogen bonding with water, but the hydrophobic propyl chain and the bulky bromine atom limit extensive dissolution. |

| Ethanol | Soluble | The ethanol molecule has both polar hydroxyl and nonpolar ethyl components, making it a good solvent for the moderately polar this compound. | |

| Methanol | Soluble | Similar to ethanol, methanol's polarity is suitable for dissolving this compound. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is sufficient to dissolve this compound. The related ethyl bromoacetate is known to be soluble in acetone. |

| Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds. | |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent and is expected to be an effective solvent for this compound. | |

| Nonpolar | Toluene | Soluble | The presence of the propyl group and the overall molecular structure should allow for sufficient van der Waals interactions with toluene. |

| Hexane | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar ester portion of this compound. | |

| Diethyl Ether | Soluble | This compound is reported to be soluble in ether.[1] Ether's slight polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method can be employed.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add a known volume (e.g., 2 mL) of the selected solvent to a glass vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Add small, known amounts of this compound to the vial incrementally, ensuring the vial is securely capped and shaken vigorously after each addition to facilitate dissolution.

-

Continue adding this compound until a slight excess of undissolved liquid is observed, indicating that a saturated solution has been formed.

-

Allow the solution to equilibrate by shaking for an extended period (e.g., 24 hours) to ensure saturation.

-

After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved material settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solute.

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is fully evaporated, weigh the evaporating dish or vial containing the this compound residue.

-

Calculate the solubility in g/100 mL or mol/L.

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic substitution reactions. These degradation pathways are dependent on the nature of the solvent, temperature, and the presence of nucleophiles or catalysts.

Degradation Pathways

3.1.1. Hydrolysis:

In the presence of water, this compound can undergo hydrolysis to form propyl alcohol and bromoacetic acid. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is expected to be significantly faster under basic conditions due to the increased nucleophilicity of the hydroxide ion compared to water. For the analogous compound propyl acetate, the hydrolysis half-life at pH 7 and 25°C is 3.3 years, which decreases to 119 days at pH 8 and 12 days at pH 9. While the bromo-substituent will influence the rate, this data highlights the pH-dependent nature of ester hydrolysis.

3.1.2. Nucleophilic Substitution:

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is a common reaction for alkyl halides. The solvent can play a significant role in this process. Polar protic solvents can solvate both the carbocation intermediate in an SN1-type reaction and the leaving group, while polar aprotic solvents can enhance the reactivity of nucleophiles in an SN2-type reaction. Common nucleophiles present in a laboratory setting, including water, alcohols, and amines, can react with this compound to displace the bromide.

Experimental Protocols for Stability Assessment

The stability of this compound in a given solvent can be monitored over time using chromatographic and spectroscopic techniques.

3.2.1. Stability Study Workflow

References

Propyl Bromoacetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for propyl bromoacetate (CAS No. 35223-80-4). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment when working with this hazardous chemical.

Chemical Identification and Physical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H9BrO2 | [2][3][4] |

| Molecular Weight | 181.03 g/mol | [2][4] |

| CAS Number | 35223-80-4 | [2][3][5] |

| Density | 1.39 - 1.417 g/cm³ | [2][3] |

| Boiling Point | 175-177.3 °C at 760 mmHg | [2][3] |

| Melting Point | 155-157 °C (Solv: water) | [1][2] |

| Flash Point | 82 - 82.2 °C | [2][3] |

| Vapor Pressure | 1.05 mmHg at 25°C | [2][3] |

| Refractive Index | 1.45 - 1.455 | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

Hazard Symbols:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Irritation | 1 |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 |

| Acute Toxicity (Oral) | 2 |

| Acute Toxicity (Dermal) | 1 |

| Acute Toxicity (Inhalation) | 2 |

| Flammable liquids | 3 |

Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling:

-

Work under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[5][8]

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[5][7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Store locked up.[5]

-

Store in a corrosives area.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

The following diagram outlines the initial steps to be taken in case of exposure.

A systematic approach is necessary to contain and clean up spills safely.

Experimental Protocols for Spill Cleanup:

-

Small Spills: Absorb with activated carbon or other inert materials.[8] Wash the area with plenty of water and dilute the wash water before releasing it into the wastewater system.[8]

-

Large Spills: Construct a dike or dig a pit to contain the spill.[8] Cover with foam to reduce vapor hazards.[8] Transfer the material to a tank truck or a dedicated collector using an explosion-proof pump for recovery or transport to a waste disposal site.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Water spray may be used to cool closed containers.[7][9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[7][9] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[6]

-

Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7]

Toxicological Information

This compound is acutely toxic and corrosive.

| Exposure Route | Effect |

| Inhalation | May cause respiratory irritation.[4][5] Harmful or fatal if inhaled.[4] |

| Skin Contact | Causes severe skin burns.[4][5] Harmful or fatal in contact with skin.[4] |

| Eye Contact | Causes serious eye damage.[4][5][7] Lachrymator (substance which increases the flow of tears).[7] |

| Ingestion | Harmful or fatal if swallowed.[4] Causes severe swelling and damage to the delicate tissue and danger of perforation.[7] |

Disposal Considerations

Waste from residues or unused products is classified as hazardous.[7] Disposal must be in accordance with local, state, and federal regulations.[5][7] Do not empty into drains or allow the chemical to be released into the environment.[5][7] Contaminated packaging should be disposed of as hazardous waste.[7] A recommended method of disposal is incineration.[8]

References

- 1. echemi.com [echemi.com]

- 2. This compound [chembk.com]

- 3. This compound | 35223-80-4 [chemnet.com]

- 4. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Do you know the emergency treatment method for propyl acetate?-Jiangsu Dongkai Chemical [jsdkchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Propyl Bromoacetate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a thorough overview of the commercial availability, synthesis, and applications of propyl bromoacetate. This document details key suppliers, technical specifications, experimental protocols, and the role of this versatile reagent in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers globally, catering to both research and bulk quantity requirements. The typical purity offered is ≥97%, with some suppliers providing higher grades. It is commonly supplied as a clear, colorless to pale yellow liquid.

Below is a summary of prominent suppliers and their typical product offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the latest information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | This compound | 35223-80-4 | C₅H₉BrO₂ | ≥98% | 25 g | $128.75[1] |

| Thermo Fisher Scientific (Alfa Aesar) | n-Propyl bromoacetate | 35223-80-4 | C₅H₉BrO₂ | 97% | 5 g, 25 g | $120.65 (for 25 g) |

| Santa Cruz Biotechnology | n-Propyl bromoacetate | 35223-80-4 | C₅H₉BrO₂ | - | - | Contact for pricing |

| TCI America | This compound | 35223-80-4 | C₅H₉BrO₂ | >98.0% (GC) | 25 mL, 100 mL | Contact for pricing |

| Chem-Impex International | N-PROPYL BROMOACETATE | 35223-80-4 | C₅H₉BrO₂ | 98%+ | 5 g, 25 g, 100 g | Contact for pricing |

| Molport | propyl 2-bromoacetate | 35223-80-4 | C₅H₉BrO₂ | - | Available from multiple suppliers | Contact for pricing |

| ChemicalBook | This compound | 35223-80-4 | C₅H₉BrO₂ | 98% | Bulk quantities | Contact for pricing[2] |

Physicochemical Properties and Specifications

| Property | Value |

| CAS Number | 35223-80-4[1] |

| Molecular Formula | C₅H₉BrO₂[1] |

| Molecular Weight | 181.03 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 175-176 °C at 758 mmHg |

| Density | 1.39 g/mL |

| Refractive Index | 1.450-1.452 |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of bromoacetic acid with n-propanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Synthesis Workflow

Detailed Experimental Protocol

Materials:

-

Bromoacetic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine bromoacetic acid (1.0 eq) and n-propanol (3.0 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Characterization

The purity and identity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis

A common method for the analysis of this compound involves a GC system coupled with a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) at 70 eV.

The expected retention time will vary depending on the specific column and conditions used. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.15 (t, 2H, -OCH₂-)

-

δ 3.80 (s, 2H, Br-CH₂-)

-

δ 1.70 (sextet, 2H, -CH₂CH₂CH₃)

-

δ 0.95 (t, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 167.0 (C=O)

-

δ 67.0 (-OCH₂-)

-

δ 26.5 (Br-CH₂-)

-

δ 21.8 (-CH₂CH₂CH₃)

-

δ 10.2 (-CH₃)

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its nature as an effective alkylating agent . The bromoacetyl group can readily react with nucleophiles such as amines, thiols, and phenols, making it a key reagent for introducing a propyl ester moiety or for linking different molecular fragments.

Role as an Alkylating Agent in API Synthesis

Alkylating agents are a class of compounds that introduce an alkyl group into a molecule. In the context of drug development, this is a fundamental transformation for the synthesis of a vast array of active pharmaceutical ingredients (APIs). This compound serves as a precursor in the synthesis of more complex molecules, where the propyl ester can be retained in the final drug structure or act as a protecting group that is later removed.

The general mechanism involves the nucleophilic substitution of the bromide ion by a suitable nucleophile on the target molecule.

Example of a Targeted Signaling Pathway

While specific examples of drugs synthesized using this compound and their direct impact on signaling pathways are often proprietary, we can illustrate a common scenario where an alkylating agent is used to synthesize a hypothetical kinase inhibitor. Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer, such as the PI3K/AKT/mTOR pathway.

In this conceptual diagram, this compound is used to alkylate a nucleophilic scaffold, leading to the formation of a kinase inhibitor. This inhibitor then targets a key component of a signaling pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

If inhaled: Move person to fresh air.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

Fundamental Reactivity of Propyl Bromoacetate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl bromoacetate is a versatile bifunctional molecule featuring both an ester and a reactive carbon-bromine bond. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of a propyl carboxymethyl group. Its primary mode of reaction involves the nucleophilic substitution at the α-carbon, displacing the bromide ion. This guide provides a comprehensive overview of the fundamental reactivity of this compound with a range of common nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Principles: The SN2 Mechanism

The predominant mechanism for the reaction of this compound with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, concurrently with the departure of the bromide leaving group.

The reaction rate is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics. The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The reactivity is governed by several factors including the strength of the nucleophile, the solvent, and the reaction temperature. Steric hindrance at the reaction center is minimal for this primary alkyl halide, favoring the SN2 pathway.

Quantitative Reactivity Data

| Nucleophile (Nu:) | Representative Nucleophilic Species | Relative Rate Constant (krel) | Notes |

| Thiolate | RS⁻ (e.g., Sodium thiophenoxide) | ~105 | Highly nucleophilic due to the high polarizability and low electronegativity of sulfur. |

| Azide | N₃⁻ (e.g., Sodium azide) | ~104 | A strong nucleophile, useful for introducing the azido group for subsequent "click chemistry" or reduction to an amine. |

| Iodide | I⁻ (e.g., Sodium iodide) | ~104 | An excellent nucleophile, often used in the Finkelstein reaction to convert alkyl bromides to more reactive alkyl iodides. |

| Amine (primary) | RNH₂ (e.g., Aniline, Piperidine) | ~10³ - 104 | Good nucleophiles, reactivity depends on basicity and steric hindrance. |

| Carboxylate | RCOO⁻ (e.g., Sodium acetate) | ~10² | Moderate nucleophiles, used for the synthesis of esters. |

| Phosphine | R₃P (e.g., Triphenylphosphine) | ~10² | Good nucleophiles, leading to the formation of phosphonium salts, which are precursors for Wittig reagents. |

| Thiourea | (NH₂)₂CS | ~10² | Reacts to form isothiouronium salts, which can be hydrolyzed to thiols. |

| Phenoxide | ArO⁻ (e.g., Sodium phenoxide) | ~10 | Moderate nucleophiles, used for the synthesis of aryl ethers. |

| Water / Alcohols | H₂O / ROH | 1 | Weak nucleophiles, solvolysis is generally slow unless catalyzed or at elevated temperatures. |

Note: The relative rate constants are approximate and can be significantly influenced by the specific reaction conditions (solvent, temperature, counter-ion).

Mechanistic Pathways and Experimental Workflows

General SN2 Reaction Pathway

The following diagram illustrates the general SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu:⁻).

Caption: General SN2 reaction pathway of this compound.

Experimental Workflow for Kinetic Analysis

A general workflow for studying the kinetics of the reaction between this compound and a nucleophile is depicted below.

Caption: Workflow for kinetic analysis of this compound reactions.

Key Experimental Protocols

The following are detailed, representative protocols for the reaction of this compound with various nucleophiles. These can be adapted for specific research needs.

Finkelstein Reaction: Synthesis of Propyl Iodoacetate

Objective: To replace the bromide in this compound with iodide, a better leaving group, to increase its reactivity.

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

-

Add this compound (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (NaBr) is an indicator of reaction progress.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the sodium bromide precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude propyl iodoacetate can be purified by vacuum distillation or column chromatography on silica gel.

N-Alkylation of an Amine: Synthesis of Propyl 2-(phenylamino)acetate

Objective: To demonstrate the alkylation of a primary aromatic amine with this compound.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of aniline (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Add this compound (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

O-Alkylation of a Phenol: Synthesis of Propyl 2-(naphthalen-2-yloxy)acetate

Objective: To illustrate the alkylation of a phenol with this compound.

Materials:

-

This compound

-

2-Naphthol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine 2-naphthol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.

-

Add this compound (1.1 equivalents) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis of a Phosphonium Salt: Propyl 2-(triphenylphosphonio)acetate bromide

Objective: To prepare a phosphonium salt, a precursor for Wittig reagents.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene in a round-bottom flask.

-

Add this compound (1.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. A white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Conclusion

This compound is a highly useful and reactive reagent for the introduction of the propyl carboxymethyl moiety onto a wide variety of nucleophilic substrates. Its reactivity is primarily dictated by the SN2 mechanism, and the reaction outcomes can be reliably predicted based on the principles of nucleophilicity and reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors. Careful consideration of the reaction parameters will enable the selective and efficient synthesis of a diverse range of valuable chemical entities.

Propyl bromoacetate literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl bromoacetate (IUPAC name: propyl 2-bromoacetate) is an organic compound with the chemical formula C₅H₉BrO₂.[1][2] It belongs to the class of α-haloesters, characterized by a bromine atom attached to the carbon adjacent to the carbonyl group. This structural feature imparts significant reactivity to the molecule, making it a valuable reagent and intermediate in a wide range of organic syntheses.[2] this compound is typically a colorless to pale yellow liquid with a fruity odor.[2] It is moderately soluble in water but readily soluble in common organic solvents like ethanol and ether.[2] This guide provides an in-depth review of this compound, including its historical context, synthesis, chemical properties, and applications, with a particular focus on its relevance to pharmaceutical development.

Historical Context

The synthesis and use of bromoacetic acid and its esters date back to the late 19th and early 20th centuries.[3] While a specific first synthesis of this compound is not prominently documented, the methods for producing such esters were established during this period. The related compound, ethyl bromoacetate, gained notoriety for its use as a lachrymatory agent (tear gas) during World War I.[4][5] This historical application underscores the reactivity and biological effect of α-bromoesters. Over time, the synthetic utility of bromoacetate esters, including the propyl variant, has shifted from warfare agents to valuable intermediates in the chemical and pharmaceutical industries.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference.[1][6][7][8]

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| CAS Number | 35223-80-4 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity |

| Boiling Point | 175-176 °C (at 758 mmHg) |

| Density | 1.412 g/mL |

| Refractive Index | 1.452 |

| Solubility | Moderately soluble in water; soluble in ethanol, ether |

| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (t, 2H), 3.85 (s, 2H), 1.70 (sext, 2H), 0.95 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 167.0, 67.0, 26.0, 21.8, 10.2 |

| IR (Neat, cm⁻¹) | ~1735 (C=O stretch), ~1280 (C-O stretch), ~650 (C-Br stretch) |

| Mass Spectrum (EI) | m/z: 180/182 ([M]⁺), 121/123, 101, 79/81, 43 |

Synthesis of this compound

This compound is primarily synthesized through two main routes: Fischer esterification of bromoacetic acid with propanol and the reaction of bromoacetyl bromide with propanol.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed reaction between bromoacetic acid and n-propanol.

Materials:

-

Bromoacetic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine bromoacetic acid (1.0 eq), n-propanol (1.5 eq), and a suitable solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when water no longer accumulates in the trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol 2: From Bromoacetyl Bromide

This method involves the reaction of the more reactive bromoacetyl bromide with n-propanol, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Materials:

-

Bromoacetyl bromide

-

n-Propanol

-

Pyridine or triethylamine (base)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a dropping funnel and nitrogen inlet

-

Separatory funnel

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve n-propanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous diethyl ether to the cooled solution via a dropping funnel with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the pyridinium hydrobromide salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[4] The presence of the bromine atom makes the α-carbon electrophilic and susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[2]

Alkylation Reactions

This compound can be used to introduce a propoxycarbonylmethyl group (-CH₂CO₂CH₂CH₂CH₃) onto various nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the synthesis of more complex molecules.[9]

General Alkylation Workflow:

Caption: General SN2 Alkylation Reaction using this compound.

Role in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized using this compound are not readily found in the public domain, the use of bromoacetate esters as key intermediates in the synthesis of pharmaceuticals is well-documented.[10][11] These reagents are crucial for building the carbon skeleton of complex bioactive molecules. For instance, bromoacetate derivatives are used in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.[12][13] A patent from 1978 describes the use of various bromoacetic acid esters, including this compound, as non-medical bacteriocides, highlighting their biological activity.[3]

Interaction with Signaling Pathways

Due to its high reactivity as an alkylating agent, this compound is not typically studied for its specific interaction with cellular signaling pathways in the same manner as a targeted drug molecule. Its biological effects are more likely to be a result of non-specific alkylation of biological macromolecules such as proteins and DNA.[12][14] Alkylating agents, in general, can cause cytotoxicity by cross-linking DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell death.[15][16] This is the general mechanism of action for many alkylating anticancer drugs.[14] Therefore, the interaction of this compound with biological systems is best understood through the lens of its chemical reactivity rather than a specific lock-and-key interaction with a receptor or enzyme in a signaling cascade.

Hypothesized Cellular Interaction:

Caption: Hypothesized Mechanism of this compound's Cytotoxicity.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as an effective alkylating agent. Its synthesis is straightforward, and its reactivity allows for the construction of complex molecular architectures. While its direct application in final drug products is not widely publicized, its role as a key building block in the synthesis of pharmaceuticals and other bioactive molecules is significant. The high reactivity of this compound also dictates its biological effects, which are likely mediated by non-specific alkylation of cellular components rather than targeted interactions with specific signaling pathways. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for its safe and effective use in the synthesis of novel chemical entities.

References

- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]

- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 4. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound [stenutz.eu]

- 8. Isothis compound [webbook.nist.gov]

- 9. Can Intermediate Bromoethane be used in the synthesis of pharmaceuticals? - Blog [nuomengchemical.com]

- 10. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 11. Synthesis of medroxyprogesterone bromoacetate for affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 13. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nursingcenter.com [nursingcenter.com]

- 15. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Propyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of propyl bromoacetate, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity and practical application.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₅H₉BrO₂. An understanding of its physical properties is essential for its proper handling, storage, and use in various chemical syntheses.

Quantitative Data Summary

The boiling point and density of this compound have been determined and reported in various chemical databases. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 177.3 °C | at 760 mmHg | [1] |

| 176 °C | Not specified | [2] | |

| 175-176 °C | at 758 mmHg | [3][4] | |

| Density | 1.417 g/cm³ | Not specified | [1] |

| 1.412 g/mL | Not specified | [2][5] | |

| 1.399 g/mL | Not specified | [4] | |

| 1.39 g/cm³ | Not specified | [3] |

Experimental Protocol: Determination of Boiling Point

The following is a generalized experimental methodology for the determination of the boiling point of a liquid organic compound such as this compound, based on common laboratory techniques.

Principle:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker

-

Stirring rod or magnetic stirrer

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a clean, dry test tube.

-

Capillary Tube Insertion: A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely clamped in a heating bath (e.g., paraffin oil bath) and a thermometer is positioned so that the bulb is level with the sample.

-